3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate
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Overview
Description
3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a complex organic compound that features a pyridinium ring, a thiazolidinone ring, and a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of pyridinium salts with thiazolidinone derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring or the thiazolidinone ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate involves its interaction with specific molecular targets. The pyridinium ring can interact with nucleic acids or proteins, leading to the inhibition of key biological processes. The thiazolidinone ring may also contribute to the compound’s bioactivity by forming covalent bonds with target molecules, thereby disrupting their function .
Comparison with Similar Compounds
Similar Compounds
Pyridinium Salts: Structurally similar compounds that also contain a pyridinium ring and exhibit similar reactivity and applications.
Thiazolidinones: Compounds with a thiazolidinone ring that share similar chemical properties and biological activities.
Uniqueness
What sets 3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H10N2O3S2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C16H10N2O3S2/c19-14-13(9-11-5-1-2-7-17-11)23-16(22)18(14)12-6-3-4-10(8-12)15(20)21/h1-9H,(H,20,21)/b13-9- |
InChI Key |
DLELYCJOLSUSSN-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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